molecular formula C13H12F6O3 B5550778 4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

Cat. No. B5550778
M. Wt: 330.22 g/mol
InChI Key: QGPYHSRQPTYQSO-UHFFFAOYSA-N
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Description

The compound contains a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), two methyl groups (CH3), and a trifluoromethyl group (CF3). The trifluoromethyl group is a functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the molecule. Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of these groups in the molecule. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The trifluoromethyl group can participate in a variety of reactions, and its presence can significantly affect the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group can affect properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Oxidative Chemistry and Antioxidant Activity

Oxidative chemistry explores the behavior of compounds under oxidative stress, a key area for antioxidants like hydroxytyrosol derivatives. Hydroxytyrosol, when oxidized, forms products that elucidate the pathways of antioxidant action, providing a chemical basis for understanding the mechanism of antioxidants. This insight is crucial for developing new antioxidant compounds and understanding their behavior in biological systems (Lucia et al., 2006).

Crystal Structure Analysis

Understanding the crystal structure of compounds is essential for material science and pharmaceuticals. For instance, the analysis of ethyl 3‐methyl‐6‐oxo‐5‐[3‐(tri­fluoro­methyl)­phenyl]‐1,6‐di­hydro‐1‐pyridazine­acetate reveals the molecular orientation and intermolecular interactions, aiding in the design of materials and drugs with specific properties (Han Xu et al., 2005).

Reaction Mechanism Studies

Investigating reaction mechanisms, such as the general base catalysis of alcohols to carbocations, provides insights into chemical reactivity and synthesis pathways. Understanding these mechanisms is critical for designing efficient synthetic routes and catalysts for pharmaceuticals and materials (Rachel Ta-Shma et al., 1986).

Polymerization Processes

The reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes shed light on copolymerization processes. This knowledge is vital for developing new polymeric materials with tailored properties for applications in various industries, from packaging to biomedicine (B. Williams et al., 2005).

Synthesis of Fluorinated Compounds

Fluorinated compounds have significant applications in pharmaceuticals and agrochemicals due to their unique properties. The synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates demonstrates advanced methodologies for incorporating fluorine into organic molecules, opening pathways for new drug development and material science (I. Yavari et al., 2005).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, if it’s used in medicinal chemistry, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, and environmental science. The unique properties of the trifluoromethyl group make it an interesting target for further study .

properties

IUPAC Name

[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O3/c1-6-4-9(10(5-7(6)2)22-8(3)20)11(21,12(14,15)16)13(17,18)19/h4-5,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPYHSRQPTYQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)C)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dimethylphenyl acetate

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